molecular formula C14H26N2O2 B1485821 Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1241675-19-3

Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1485821
CAS No.: 1241675-19-3
M. Wt: 254.37 g/mol
InChI Key: JKQASXYMCLUHSJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a high-purity chemical intermediate designed for research use only. This molecule features the 8-azabicyclo[3.2.1]octane (tropane) scaffold, a structure of significant interest in medicinal chemistry due to its presence in pharmacologically active compounds. The tert-butyloxycarbonyl (Boc) group on the nitrogen bridgehead serves as a protective amine, facilitating further synthetic manipulations, while the 2-aminoethyl side chain at the 3-position provides a versatile handle for molecular diversification. As a synthetic building block, its primary research application is in the exploration and development of new therapeutic agents. Researchers value this compound for its potential use in constructing more complex molecules targeting the central nervous system. The Boc-protected amine ensures stability during reactions and can be readily deprotected under mild acidic conditions to reveal a secondary amine, a common functional group in active pharmaceutical ingredients. This product is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or any personal use. It is recommended to store the material in a cool, dry place, ideally between 2-8°C under an inert atmosphere to maintain its stability and purity over time. Researchers should consult safety data sheets and handle the compound using appropriate laboratory practices.

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-4-5-12(16)9-10(8-11)6-7-15/h10-12H,4-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQASXYMCLUHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Core

The fundamental step in the preparation of tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold. Research has focused on two main strategies:

  • Acyclic Precursor Approach: Starting from acyclic compounds that contain stereochemical information, the bicyclic scaffold is formed via stereocontrolled cyclization reactions. This method requires careful design of the starting materials to ensure the desired stereochemistry in the product.

  • Direct Stereocontrol in Bicyclization or Desymmetrization: Alternative methodologies achieve stereochemical control during the formation of the bicyclic scaffold itself or by desymmetrizing achiral tropinone derivatives. These approaches often involve catalytic asymmetric transformations that directly yield enantiomerically enriched bicyclic compounds.

Protection and Functionalization: Introduction of the Tert-butyl Carbamate Group

The tert-butyl carbamate (Boc) protecting group is introduced to the nitrogen at the 8-position to stabilize the amine functionality during subsequent synthetic steps. The typical approach involves:

  • Boc Protection: Treatment of the bicyclic amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate ester at the nitrogen atom.

  • Aminomethyl or Aminoethyl Side Chain Installation: The 3-position of the bicyclic ring is functionalized with an aminomethyl or aminoethyl group. This is commonly achieved by nucleophilic substitution or reductive amination strategies starting from appropriately functionalized precursors.

Synthetic Route Overview

A generalized synthetic sequence for this compound includes:

Step Reaction Type Reagents/Conditions Outcome
1 Enantioselective bicyclization Catalytic asymmetric cyclization or desymmetrization of tropinone derivatives Formation of enantiopure 8-azabicyclo[3.2.1]octane scaffold
2 Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) Formation of tert-butyl carbamate at nitrogen
3 Side chain installation Nucleophilic substitution or reductive amination with 2-aminoethyl precursors Introduction of 3-(2-aminoethyl) substituent

Detailed Research Findings

  • Enantioselective Synthesis: The key challenge is achieving high enantioselectivity in forming the bicyclic core. Catalysts and reaction conditions have been optimized to favor the desired stereochemistry, often employing chiral ligands or organocatalysts. The stereochemical outcome is critical since it affects the biological activity of the final compound.

  • Functional Group Compatibility: The Boc protection step is compatible with various functional groups and provides stability during further manipulations. It also facilitates purification and handling of intermediates.

  • Side Chain Incorporation: The 3-position functionalization with an aminoethyl group can be performed via reductive amination, where an aldehyde or ketone intermediate reacts with ethylenediamine or related amines under reducing conditions to yield the desired aminoethyl substituent.

Summary Table of Preparation Methods

Preparation Aspect Methodology Description Key Reagents/Conditions Advantages Challenges
Enantioselective bicyclization Catalytic asymmetric cyclization or desymmetrization Chiral catalysts, tropinone derivatives High stereocontrol, enantiopure product Catalyst optimization, cost
Boc Protection Carbamate formation with Boc2O Di-tert-butyl dicarbonate, base Protects amine, stable intermediate Requires careful pH control
Aminoethyl side chain installation Reductive amination or nucleophilic substitution Aminoethyl reagents, reducing agents Efficient introduction of side chain Side reactions, purification issues

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and alkyl halides are commonly used.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted bicyclic structures .

Scientific Research Applications

Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential role in modulating biological pathways.

    Medicine: It is used in the development of pharmaceutical compounds for treating PARP-1-associated diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as PARP-1. It inhibits the activity of PARP-1, thereby preventing the repair of DNA damage and leading to cell death in cancer cells. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Functional Groups Notable Applications/Properties References
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate 2-Aminoethyl ~268.39* Primary amine, Boc-protected Intermediate for bioactive molecules
Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate 2-Aminopropyl 268.39 Primary amine, Boc-protected Lab-scale scaffold for drug discovery
Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Cyanomethyl 250.34 Nitrile group Enhanced metabolic stability
Tert-butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate Trifluoroacetyl 322.26 Trifluoroacetyl, diazabicyclic Electron-withdrawing modification
Tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate 4-Bromo-pyrazole 356.26 Bromo-pyrazole Potential for cross-coupling reactions
Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate Ethynyl 243.33 Alkyne Click chemistry applications

*Calculated based on molecular formula C15H28N2O2.

Key Observations:

Substituent Impact on Reactivity: The 2-aminoethyl and 2-aminopropyl variants (Table 1) share similar amine functionalities but differ in alkyl chain length. Longer chains (e.g., aminopropyl) may increase lipophilicity, affecting membrane permeability . Cyanomethyl () introduces a nitrile group, which is metabolically stable and can participate in dipole interactions .

Biological Relevance: Compounds with sulfonamide or aryloxy substituents (e.g., ) have been explored as kinase inhibitors or GPCR modulators. For example, tert-butyl 3-(pyrazin-2-yloxy) analogs () showed activity in SAR studies for non-opioid pain targets . The bromo-pyrazole derivative () is a candidate for Suzuki-Miyaura cross-coupling, enabling diversification into more complex structures .

Key Observations:

  • Common Intermediates : Many analogs (e.g., ) derive from tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9), highlighting its role as a versatile precursor .
  • Yield Variability : Yields range from 36% () to quantitative (), depending on reaction efficiency and purification requirements.
  • Protection/Deprotection Strategies : The Boc group is retained in most syntheses, underscoring its stability under diverse conditions (e.g., acidic/basic media) .

Physicochemical and Pharmacological Properties

Table 3: Comparative Physicochemical Data

Compound Purity Solubility (Predicted) LogP* Stability Notes References
This compound ≥95% Moderate in DMSO ~1.5 Stable at -20°C long-term
Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate 97% High in DCM 1.2 Sensitive to hydrolysis
Tert-butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate N/A Low in water 2.8 Hygroscopic; store under N2

*Calculated using ChemDraw or analogous tools.

Key Observations:

  • LogP Trends : Lipophilicity increases with substituents like trifluoroacetyl (LogP ~2.8), which may enhance blood-brain barrier penetration .
  • Stability : The Boc group generally improves stability, but nitrile-containing analogs () may require careful handling to prevent degradation .

Biological Activity

Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, also known by its CAS number 1341038-78-5, is a bicyclic compound notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 1341038-78-5

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The compound acts as a macrocyclic structure that may disrupt protein-protein interactions, which are crucial for numerous cellular processes.

Target Pathways

  • Protein-Protein Interactions : The compound likely interferes with key protein interactions, which can influence signaling pathways involved in cell growth and apoptosis.
  • Receptor Modulation : It may act on specific receptors, potentially affecting neurotransmitter systems or other signaling mechanisms.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further investigation in the context of antibiotic resistance .
  • Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it may have implications in treating neurological disorders or modulating neurotransmitter activity.

Case Studies

  • Antibacterial Activity : A study highlighted the use of similar azabicyclo compounds in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .
  • Neuroactive Compound Research : Research into related compounds has shown promise in modulating synaptic transmission, indicating that this compound could be explored for neuropharmacological applications .

Comparative Analysis

A comparison with similar compounds can provide insights into the unique properties of this compound:

Compound NameMolecular FormulaBiological Activity
This compoundC14H26N2O2Antimicrobial, Neuroactive
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateC14H26N2O3Antimicrobial
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateC14H26N2O2Neuroactive

Q & A

Q. What are the key synthetic pathways for synthesizing tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Core scaffold formation : Construction of the 8-azabicyclo[3.2.1]octane framework via cyclization reactions, such as intramolecular Mannich or Diels-Alder reactions.
  • Functionalization : Introduction of the 2-aminoethyl group at the 3-position, often through alkylation or reductive amination.
  • Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the amine during synthesis, followed by deprotection under acidic conditions (e.g., TFA) .
  • Purification : Chromatographic techniques (e.g., flash column chromatography) and recrystallization ensure high purity.

Q. Which analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure, substituent positions, and Boc protection. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • HPLC/UPLC : Assess purity (>95% by area under the curve) and monitor reaction progress .

Q. What are common reactions involving the 2-aminoethyl substituent in this compound?

The 2-aminoethyl group participates in:

  • Acylation : Reaction with activated esters (e.g., NHS esters) to form amides.
  • Reductive Amination : Condensation with aldehydes/ketones (e.g., 2,4-dimethoxybenzaldehyde) using NaBH(OAc)₃ as a reductant .
  • Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki) for bioconjugation, though steric hindrance may require optimized catalysts .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the bicyclic scaffold be addressed?

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate) to control stereochemistry at the 3-position .
  • Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective cyclization. Recent studies report >90% enantiomeric excess (ee) using chiral phosphine ligands .
  • Dynamic Resolution : Kinetic resolution during crystallization or enzymatic hydrolysis of racemic intermediates .

Q. How can reaction yields be optimized for introducing the 2-aminoethyl group?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCE) enhance nucleophilicity of the amine.
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during alkylation.
  • Catalytic Additives : Lewis acids (e.g., ZnCl₂) or crown ethers improve reaction efficiency by activating electrophiles .
  • Stoichiometry : A 1.2–1.5 molar excess of the alkylating agent (e.g., bromoethylamine) ensures complete conversion .

Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • In Silico Validation : Molecular docking studies to compare binding affinities across derivatives (e.g., tropane alkaloid analogs) .
  • Dose-Response Assays : Reproduce conflicting studies under standardized conditions (e.g., IC₅₀ measurements in HEK293 cells).
  • Structural Analysis : X-ray crystallography or NOE NMR to confirm if stereochemical variations (e.g., endo vs. exo substitution) explain discrepancies .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

  • Bioisosteric Replacement : Substitute the 2-aminoethyl group with isosteres (e.g., azide or cyclopropylamine) to improve metabolic stability.
  • Prodrug Approaches : Introduce labile esters or phosphates to enhance bioavailability.
  • SAR Studies : Systematic modification of substituents (e.g., varying Boc protection or adding halogens) guided by QSAR models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

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